Boc-amino-PEG3-SSPy
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SSPy involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The PEG chain is then introduced, followed by the attachment of the pyridyl disulfide (SSPy) moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-amino-PEG3-SSPy undergoes various chemical reactions, including:
Cleavage Reactions: The disulfide bond in the SSPy moiety can be cleaved under reducing conditions, releasing the attached drug.
Substitution Reactions: The pyridyl disulfide group can react with thiol-containing compounds, forming a stable thioether bond
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Thiol-Containing Compounds: Cysteine and glutathione are often used in substitution reactions
Major Products Formed
Scientific Research Applications
Boc-amino-PEG3-SSPy is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Mechanism of Action
Boc-amino-PEG3-SSPy functions as a cleavable linker in ADCs. The disulfide bond in the SSPy moiety is cleaved under reducing conditions, typically found in the intracellular environment of cancer cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, facilitating its delivery to the target site .
Comparison with Similar Compounds
Similar Compounds
Boc-amino-PEG2-SSPy: Contains two units of PEG and functions similarly as a cleavable linker.
Boc-amino-PEG4-SSPy: Contains four units of PEG, offering different solubility and stability properties
Uniqueness
Boc-amino-PEG3-SSPy is unique due to its balance of three PEG units, providing an optimal combination of solubility, stability, and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Properties
Molecular Formula |
C18H30N2O5S2 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21) |
InChI Key |
OGIQCMJCRMSZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1 |
Origin of Product |
United States |
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